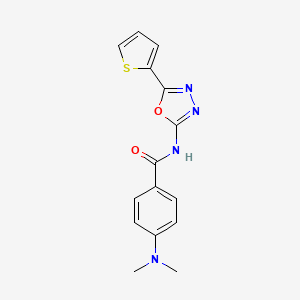![molecular formula C23H27N5O4 B2732758 ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-24-1](/img/structure/B2732758.png)
ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a compound recognized for its distinct molecular structure and promising potential across various fields of science and industry. This unique compound encompasses an ethyl ester group attached to a benzoate moiety, which in turn is linked to an imidazo[2,1-f]purin ring system. The complexity of this compound provides avenues for diverse chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate begins with the preparation of the imidazo[2,1-f]purin intermediate. Typically, this involves a multi-step synthesis starting from commercially available precursors. Common steps include cyclization reactions under acidic or basic conditions, followed by esterification processes to introduce the ethyl ester group. Each step requires meticulous control of temperature, pH, and other reaction parameters to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the large-scale production of this compound might involve continuous flow reactions to enhance efficiency and scalability. Catalysts and solvents suitable for bulk synthesis would be optimized to minimize waste and environmental impact, ensuring a cost-effective production process.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms, resulting in oxidation of the imidazo ring.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms to the compound.
Substitution: : Replacement of functional groups within the compound, such as halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Substitution reagents: : Halogens (e.g., chlorine, bromine), alkyl halides
Major Products Formed
The products of these reactions vary based on the reagents and conditions employed, often resulting in derivatives that modify the functional groups of the benzoate and imidazo[2,1-f]purin rings
科学的研究の応用
Ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate has garnered interest across numerous scientific domains:
Chemistry: : As an intermediate in organic synthesis, facilitating the development of complex molecules.
Biology: : Potential use in studying cellular mechanisms due to its structural similarity to biologically active molecules.
Medicine: : Investigation as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: : Applications in material science, including polymer synthesis and specialty chemicals.
作用機序
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind with high specificity, modulating biochemical pathways. Detailed mechanistic studies are essential to elucidate these interactions, often involving techniques such as X-ray crystallography and molecular docking simulations.
類似化合物との比較
Ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate stands out due to its specific substitution pattern and functional groups. When compared with similar compounds, such as derivatives of imidazo[2,1-f]purin or other benzoate esters, its uniqueness lies in the combination of its isopentyl and dimethyl groups, which confer distinct chemical and biological properties. Similar compounds might include ethyl 4-(dimethyl-imidazo[2,1-f]purin-yl)benzoate and ethyl 4-(isopentyl-imidazo[2,1-f]purin-yl)benzoate.
There you go! From synthesis to its fascinating role in research, we've covered the essentials. Anything else pique your curiosity?
特性
IUPAC Name |
ethyl 4-[4,7-dimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-6-32-21(30)16-7-9-17(10-8-16)28-15(4)13-27-18-19(24-22(27)28)25(5)23(31)26(20(18)29)12-11-14(2)3/h7-10,13-14H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTOLAGVGMSKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2732675.png)
![2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2732678.png)
![[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2732679.png)


![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-PHENYLMETHANESULFONAMIDE](/img/structure/B2732682.png)
![N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide](/img/structure/B2732683.png)







